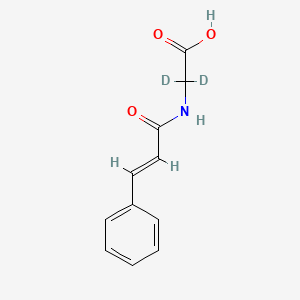![molecular formula C14H24N4 B15127894 N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ is a complex organic compound with a unique structure that includes a pyridine ring and a pyrrolidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ typically involves the reaction of pyridine derivatives with methylated pyrrolidine. One common method includes the use of 1,4-dichloro-2-butanol and monomethylamine, which are reacted under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
化学反応の分析
Types of Reactions
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines .
科学的研究の応用
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on neurotransmitter systems and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
作用機序
The mechanism of action of N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate neurotransmitter release and uptake, influencing various physiological processes. The pathways involved include the activation or inhibition of specific signaling cascades, leading to changes in cellular function .
類似化合物との比較
Similar Compounds
- N-Methylpyrrolidine
- 1-Methyl-3-pyrrolidinol
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
Uniqueness
N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C14H24N4 |
|---|---|
分子量 |
248.37 g/mol |
IUPAC名 |
N-methyl-3-[[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H24N4/c1-15-14-13(5-4-7-16-14)11-18(3)10-12-6-8-17(2)9-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,15,16) |
InChIキー |
HJBHRABPZGGFQY-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=N1)CN(C)CC2CCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


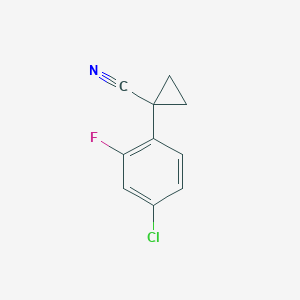
![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)
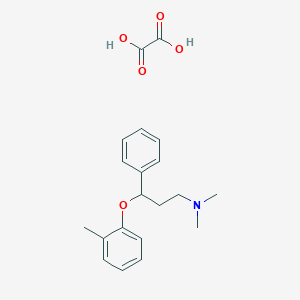
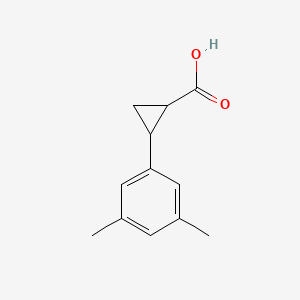
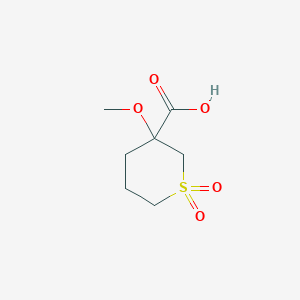
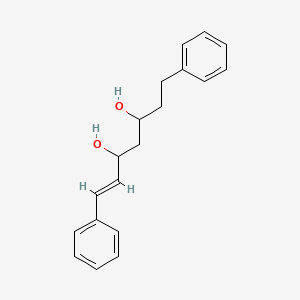
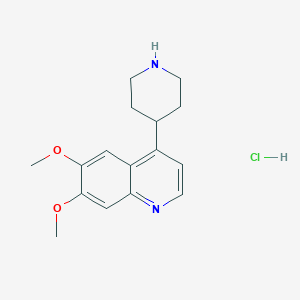
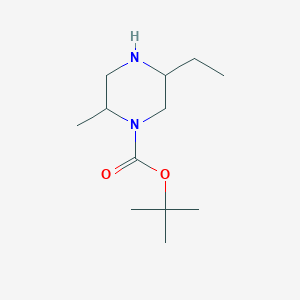
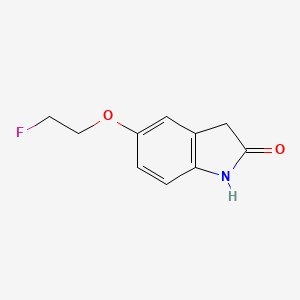

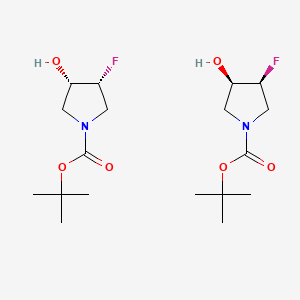
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)
